![molecular formula C10H14O3 B592598 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene CAS No. 1859-22-9](/img/structure/B592598.png)
1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene is a chemical compound with the molecular formula C10H14O3 . It has a molecular weight of 182.21636 . The IUPAC name for this compound is 4,6,8-trioxadispiro [4.1.47.25]tridec-12-ene .
Synthesis Analysis
The synthesis of 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene involves several steps . The process begins with a mixture of 5-hydroxymethyl-2-furaldehyde, (methoxycarbonylmethylen)-triphenylphosphorane, and manganese (iv) oxide in CH2Cl2 . This mixture is stirred under argon for 4 days . The reaction mixture is then filtered through celite and reduced in vacuo . The product is purified by column chromatography over silica gel .Molecular Structure Analysis
The molecular structure of 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene can be represented by the canonical SMILES notation: C1CC2 (C=CC3 (O2)CCCO3)OC1 . The InChI key for this compound is QVGJPFJLAOGTLJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene include the reaction of 5-hydroxymethyl-2-furaldehyde with (methoxycarbonylmethylen)-triphenylphosphorane in the presence of manganese (iv) oxide . This reaction is followed by a reduction process .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene include its molecular formula (C10H14O3), molecular weight (182.21636), and its IUPAC name (4,6,8-trioxadispiro [4.1.47.25]tridec-12-ene) . Further details about its melting point, boiling point, and density are not provided in the available resources.properties
IUPAC Name |
4,6,8-trioxadispiro[4.1.47.25]tridec-12-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-9(11-7-1)5-6-10(13-9)4-2-8-12-10/h5-6H,1-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGJPFJLAOGTLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C=CC3(O2)CCCO3)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716995 |
Source


|
| Record name | 1,6,8-Trioxadispiro[4.1.4~7~.2~5~]tridec-12-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene | |
CAS RN |
21711-17-1 |
Source


|
| Record name | 1,6,8-Trioxadispiro[4.1.4~7~.2~5~]tridec-12-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

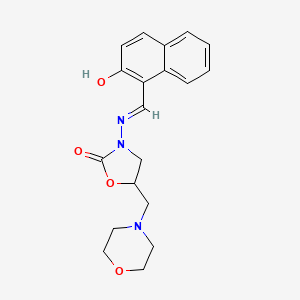
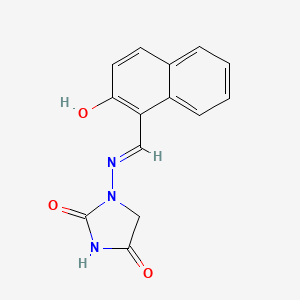

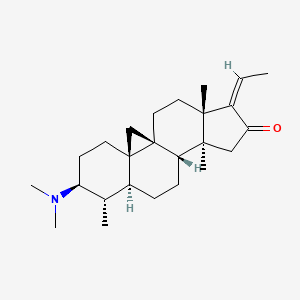
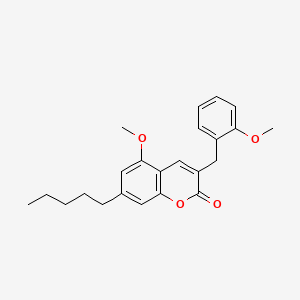


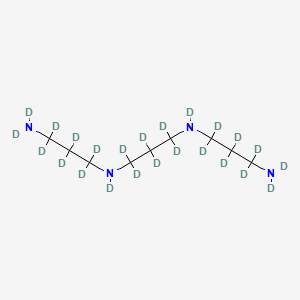
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
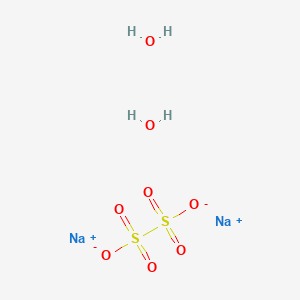
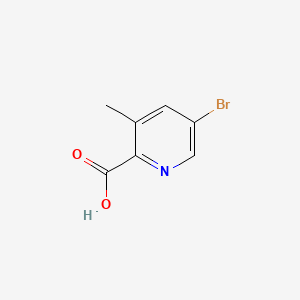
![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)